methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2.ClH/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECMCMBYFHUHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride typically involves the reaction of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Hydrolysis: The major products are 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid and methanol.
Scientific Research Applications
Antifungal Activity
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride exhibits significant antifungal properties. Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that this compound can effectively combat various fungal pathogens, making it a candidate for antifungal drug development .
Antioxidant Properties
Research indicates that compounds containing triazole moieties possess potent antioxidant activities. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .
Anticancer Potential
The compound has shown promise in anticancer research. Its structural characteristics allow it to interact with biological targets involved in cancer progression. In vitro studies indicate that this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Pesticidal Activity
This compound has been investigated for its efficacy as a pesticide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Field trials have shown that formulations containing this compound can significantly reduce disease incidence and improve crop yields .
Plant Growth Regulation
In addition to its pesticidal properties, this compound may serve as a plant growth regulator. Research suggests that triazole derivatives can modulate plant hormone levels and enhance stress resistance in plants, promoting healthier growth under adverse conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring followed by esterification processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated high DPPH radical scavenging ability; effective against oxidative stress in cells. |
| Study 2 | Anticancer Activity | Induced apoptosis selectively in cancer cells; potential for targeted therapy applications. |
| Study 3 | Pesticidal Efficacy | Effective against common fungal pathogens; improved crop health and yield in trials. |
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction disrupts normal biological processes, leading to the compound’s observed effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Methyl 2-(5-Amino-1H-1,2,4-Triazol-3-yl)Benzoate Hydrochloride ()
- Molecular Formula : C₁₀H₁₁ClN₄O₂
- Key Differences: Substituents: The triazole ring bears an amino group at the 5-position instead of a hydrogen atom. Benzene Ring: Lacks the 5-chloro substituent present in the target compound.
- The absence of chlorine reduces electron-withdrawing effects, possibly destabilizing the ester group against hydrolysis.
2-[2-Fluoro-4-(1H-1,2,4-Triazol-1-yl)Phenyl]-1,3-Bis(1H-1,2,4-Triazol-1-yl)-Propan-2-ol (Fluconazole Related Compound A, )
- Molecular Formula : C₁₅H₁₄FN₉O
- Key Differences: Core Structure: A propanol backbone with two triazole groups and a fluorophenyl substituent. Functionality: Lacks the benzoate ester and chlorine atom.
- Impact :
- The hydroxyl group and fluorine enhance antifungal activity, as seen in fluconazole. The target compound’s ester may act as a prodrug, requiring hydrolysis for activation.
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-Methyl-1H-1,2,4-Triazole Dihydrochloride ()
- Molecular Formula: Not explicitly stated, but features a methoxypyrrolidine substituent.
- Key Differences: Substituents: A chiral pyrrolidine ring with a methoxy group and a methylated triazole. Counterion: Dihydrochloride vs. mono-hydrochloride.
- Impact: The dihydrochloride form likely improves solubility but may increase hygroscopicity.
Physicochemical Properties and Stability
*Notes: a Estimated based on molecular formula. b Approximate value derived from structural analysis.
Biological Activity
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride (CAS Number: 1219567-37-9) is a chemical compound that exhibits significant biological activity due to its unique structural features, including a triazole ring. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 237.64 g/mol. Its structure includes a methyl ester group and a triazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN3O2 |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate |
| CAS Number | 1219567-37-9 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to disrupted metabolic pathways, contributing to its antimicrobial and antifungal properties .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potent antimicrobial and antifungal activities. A study demonstrated that the compound effectively inhibited the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Antifungal Activity : In vitro studies have shown that the compound displays significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antifungal agents .
- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it has a broad-spectrum antimicrobial effect, with higher potency observed against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The presence of the triazole ring is crucial for the biological activity of this compound. Variations in the substituents on the benzene ring can significantly alter its activity profile. For instance, modifications leading to increased lipophilicity have been associated with enhanced membrane permeability and improved antimicrobial efficacy .
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological properties. The introduction of various functional groups has been shown to improve both potency and selectivity towards specific microbial targets.
Summary of Findings
Q & A
Q. What synthetic routes are commonly employed for methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization or substitution reactions. For example, analogous compounds (e.g., oxadiazoles) are synthesized using substituted benzoic acid hydrazides and phosphorus oxychloride under reflux (120°C) . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reagents. Characterization via IR and NMR ensures structural fidelity .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer: Use a combination of analytical techniques:
Q. What are the critical safety considerations during handling and storage?
Methodological Answer:
- Storage : Keep in sealed glass containers at 2–8°C, away from heat and moisture .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water .
Advanced Research Questions
Q. How does the electronic nature of the 1,2,4-triazole moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The triazole ring acts as an electron-withdrawing group, activating the adjacent chloro substituent for nucleophilic attack. Computational studies (e.g., DFT) can map electron density distribution, while kinetic experiments (varying nucleophiles like amines or thiols) quantify reactivity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between theoretical predictions and experimental results?
Methodological Answer:
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. What role does the methoxy group play in modulating the compound’s solubility and bioavailability?
Methodological Answer:
Q. How can mechanistic studies elucidate the compound’s degradation pathways during synthesis?
Methodological Answer:
- LC-MS/MS identifies degradation products (e.g., demethylation or triazole ring cleavage).
- Isotope labeling (e.g., ¹³C-methoxy group) traces reaction intermediates .
Experimental Design & Data Analysis
Q. What experimental design principles apply to optimizing the compound’s yield in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
